molecular formula C19H15N3O B404742 (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 132603-45-3

(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B404742
CAS No.: 132603-45-3
M. Wt: 301.3g/mol
InChI Key: IKFFZJLGDFSPDU-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of indole derivatives with pyrazolone derivatives under specific reaction conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Scientific Research Applications

(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The indole ring allows it to bind with high affinity to multiple receptors, modulating various biological processes. For example, it can inhibit certain enzymes or receptors involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

When compared to other indole derivatives, (4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of the indole and pyrazolone moieties. Similar compounds include:

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-13-17(11-14-12-20-18-10-6-5-9-16(14)18)19(23)22(21-13)15-7-3-2-4-8-15/h2-12,21H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFZJLGDFSPDU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C/3\C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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